

Reynoutrin's Mechanism of Action in Cardiovascular Disease: A Technical Guide

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Compound of Interest

Compound Name: Reynoutrin

Cat. No.: B10789579

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Introduction

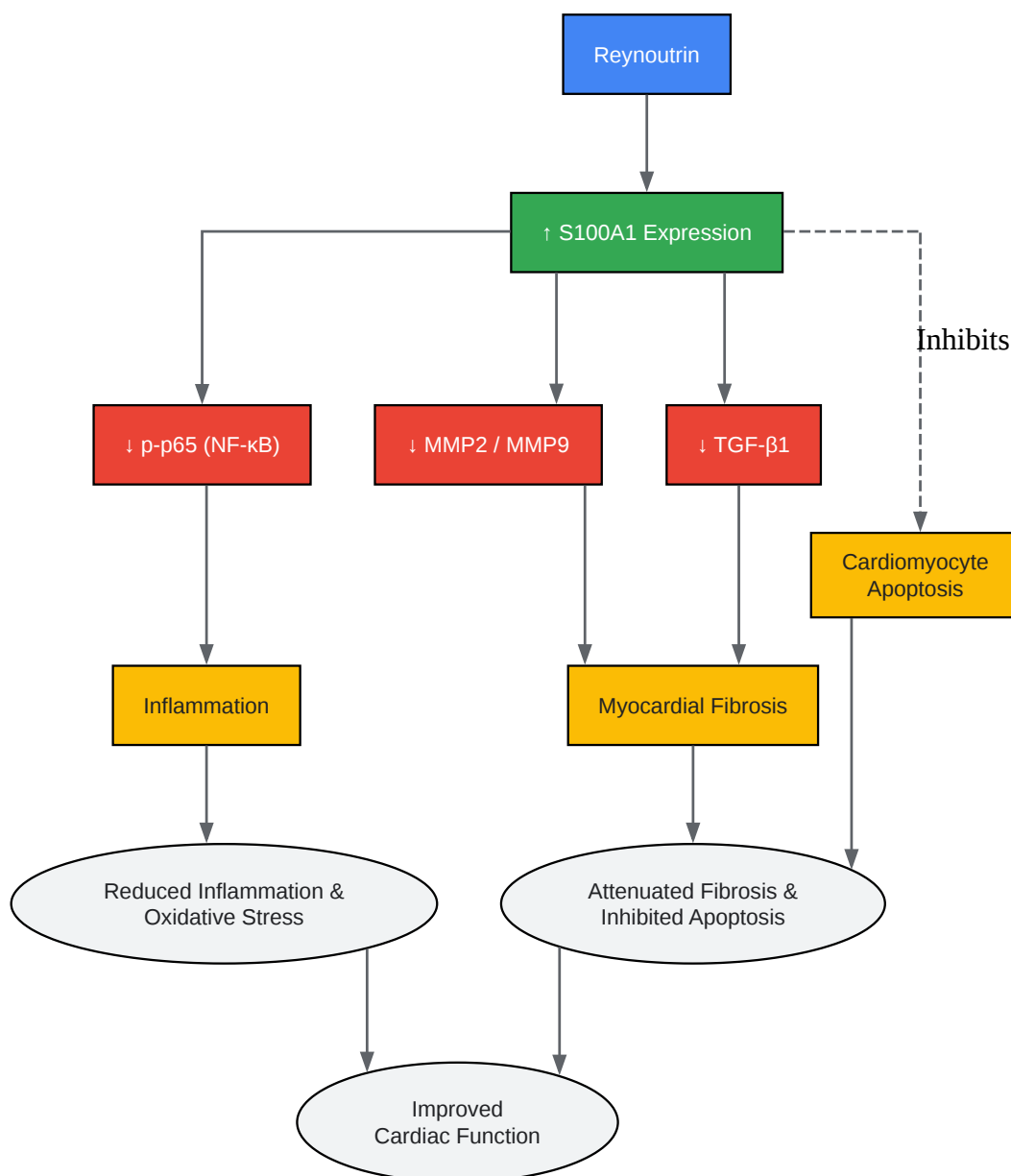
Reynoutrin, a naturally occurring flavonoid glycoside, has emerged as a compound of significant interest in cardiovascular research. Possessing notable antioxidant and anti-inflammatory properties, its therapeutic potential is being actively investigated for various conditions, including ischemic heart failure (IHF). This technical guide provides an in-depth analysis of the molecular mechanisms through which **reynoutrin** exerts its cardioprotective effects, focusing on its action in preclinical models of cardiovascular disease. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Upregulation of S100A1

The primary mechanism of action for **reynoutrin** in the context of ischemic heart failure is the upregulation of S100 calcium-binding protein A1 (S100A1). S100A1 expression is typically reduced in failing and hypertrophic heart tissues. **Reynoutrin** treatment effectively reverses this downregulation. The restoration of S100A1 levels initiates a cascade of downstream signaling events that collectively mitigate myocardial injury and improve cardiac function. Knocking down S100A1 expression has been shown to significantly attenuate or reverse the beneficial effects of **reynoutrin**, confirming S100A1 as a critical molecular target.

This upregulation of S100A1 leads to the inhibition of several key pathological pathways:

- Inhibition of NF- κ B Signaling: **Reynoutrin** treatment leads to a decrease in the phosphorylation of the p65 subunit of Nuclear Factor-kappa B (NF- κ B), a key regulator of inflammation.
- Downregulation of Matrix Metalloproteinases (MMPs): The expression of MMP2 and MMP9, enzymes involved in extracellular matrix degradation and tissue remodeling during fibrosis, is significantly reduced.
- Reduction of TGF- β 1: The expression of Transforming Growth Factor- β 1 (TGF- β 1), a potent pro-fibrotic cytokine, is also downregulated.



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